molecular formula C18H14IN5O B4341542 N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4341542
M. Wt: 443.2 g/mol
InChI Key: JTRPRRYIXIELTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety linked to a pyrazole ring, with an iodine atom and a carboxamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the benzyl group. The pyrazole ring is then synthesized and coupled with the benzimidazole derivative. The final steps involve iodination and the introduction of the carboxamide group under controlled conditions. Specific reagents and catalysts, such as iodine and amide coupling agents, are used to facilitate these reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization and chromatography. Safety protocols and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide
  • N-[(1-benzyl-1H-benzimidazol-2-yl)methylene]benzohydrazide
  • N-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethylbenzamide

Uniqueness

Compared to similar compounds, N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the iodine atom and the specific arrangement of functional groups

Properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)-4-iodo-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN5O/c19-13-10-20-23-16(13)17(25)22-18-21-14-8-4-5-9-15(14)24(18)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,23)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPRRYIXIELTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=NN4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE

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